![molecular formula C19H27Cl2N3O2 B5185227 1-(benzyloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5185227.png)
1-(benzyloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride
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Overview
Description
1-(Benzyloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PNU-282987 and is a selective agonist of α7 nicotinic acetylcholine receptors.
Mechanism of Action
1-(Benzyloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride acts as a selective agonist of α7 nicotinic acetylcholine receptors. These receptors are widely distributed in the central nervous system and are involved in various physiological processes, including learning and memory, attention, and inflammation.
Biochemical and Physiological Effects:
1-(Benzyloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the release of acetylcholine in the brain, which is involved in learning and memory. It has also been shown to reduce inflammation and oxidative stress, which are implicated in various neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(benzyloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride in lab experiments is its selectivity for α7 nicotinic acetylcholine receptors. This allows researchers to study the specific effects of activating these receptors without interfering with other receptor systems. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for research involving 1-(benzyloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a cognitive enhancer for individuals with ADHD or other cognitive impairments. Further research is also needed to fully elucidate the biochemical and physiological effects of this compound and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 1-(benzyloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride is a multi-step process involving the use of various reagents and solvents. The starting material for the synthesis is 2-hydroxypropanol, which is reacted with benzyl bromide to form the benzyl ether. The benzyl ether is then reacted with 4-(2-pyridinyl)-1-piperazinecarboxylic acid to form the corresponding amide. Finally, the amide is reduced using sodium borohydride to form 1-(benzyloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol, which is then converted to its dihydrochloride salt.
Scientific Research Applications
1-(Benzyloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to improve cognitive function in animal models of schizophrenia and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
1-phenylmethoxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2.2ClH/c23-18(16-24-15-17-6-2-1-3-7-17)14-21-10-12-22(13-11-21)19-8-4-5-9-20-19;;/h1-9,18,23H,10-16H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPJVHMHSVJZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC2=CC=CC=C2)O)C3=CC=CC=N3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5524636 |
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